(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone typically involves multiple steps, including the formation of the benzimidazole and piperazine rings, followed by their coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, docking studies have shown that similar compounds can inhibit oxidoreductase enzymes by stabilizing enzyme-inhibitor complexes through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure and studied for antimicrobial activity.
Imidazole-containing compounds: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone is unique due to its combination of piperazine, benzimidazole, and pyrimidine rings, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H29N5O |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone |
InChI |
InChI=1S/C29H29N5O/c1-21-26(28(35)33-18-16-32(17-19-33)20-22-10-4-2-5-11-22)27(23-12-6-3-7-13-23)34-25-15-9-8-14-24(25)31-29(34)30-21/h2-15,27H,16-20H2,1H3,(H,30,31) |
InChI Key |
DBBYSNYVHLSCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)N5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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